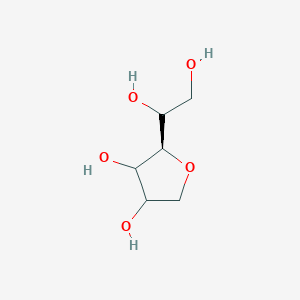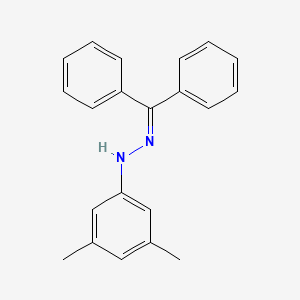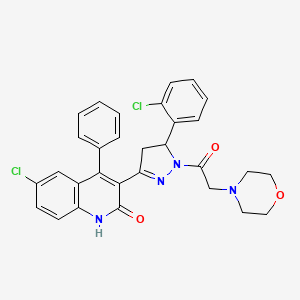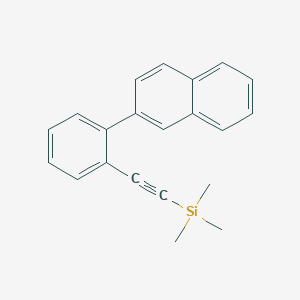
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C21H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl linkage, which is further connected to a naphthalen-2-yl and phenyl group. It is commonly used in organic synthesis and material science due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane typically involves the Sonogashira coupling reaction. This reaction is carried out between a halogenated naphthalene derivative and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Fluoride ions from reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mécanisme D'action
The mechanism of action of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trimethylsilyl groups. These groups can undergo transformations that allow the compound to interact with different molecular targets and pathways. For example, the ethynyl group can engage in cycloaddition reactions, while the trimethylsilyl group can be substituted to introduce new functionalities .
Comparaison Avec Des Composés Similaires
- Triisopropyl((trimethylsilyl)ethynyl)silane
- Phenylethynyltrimethylsilane
- 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Comparison: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is unique due to the presence of both naphthalen-2-yl and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability. In contrast, similar compounds may lack one of these groups, resulting in different reactivity and applications .
Propriétés
Formule moléculaire |
C21H20Si |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
trimethyl-[2-(2-naphthalen-2-ylphenyl)ethynyl]silane |
InChI |
InChI=1S/C21H20Si/c1-22(2,3)15-14-18-9-6-7-11-21(18)20-13-12-17-8-4-5-10-19(17)16-20/h4-13,16H,1-3H3 |
Clé InChI |
YAGPZWZOLZWRNU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


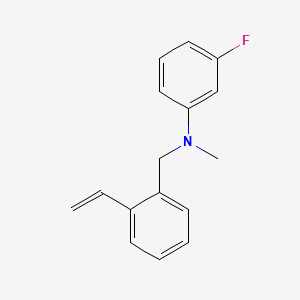
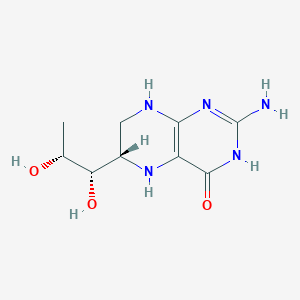
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
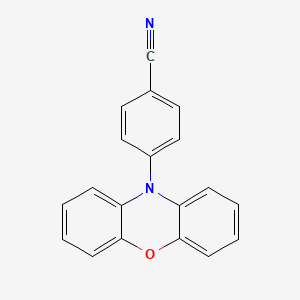
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
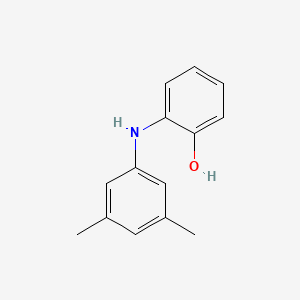
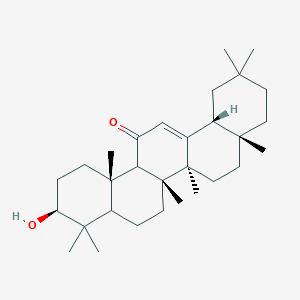

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
